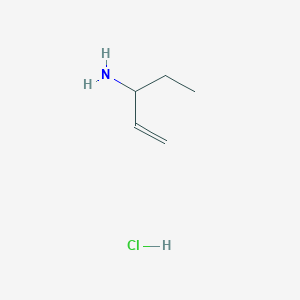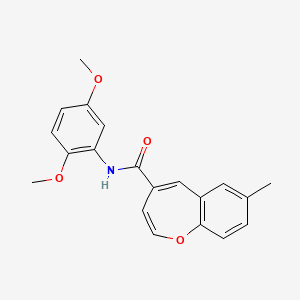![molecular formula C8H14ClNO2 B2954091 (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 1373205-30-1](/img/structure/B2954091.png)
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
“(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9NO2 . It is a type of azabicyclo hexane carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and modular approach towards new 1,2-disubstituted bicyclo hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclic structure with a three-membered ring . The molecule has three defined stereocenters .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 280.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 30.6±0.3 cm3 . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Synthesis from Insecticide Ingredients
A notable application of this compound is in the synthesis of key chiral bicyclic proline fragments used in constructing potent anti-HCV drugs like boceprevir. An efficient multi-gram synthesis method starts with cis-cypermethric acid, an insecticide ingredient, demonstrating its utility in pharmaceutical synthesis (Kallam et al., 2017).
Enantioselective Intramolecular Cyclopropanation
This compound is also involved in highly enantioselective intramolecular cyclopropanation reactions. Such reactions are crucial in synthesizing structurally complex and stereochemically precise pharmaceuticals (Doyle et al., 2003).
Building Blocks for Carbapenem Nuclei
It serves as a building block for azetidin-2-ones with potential applications in synthesizing carbapenem nuclei, an important class of antibiotics (Katagiri et al., 1986).
Synthesis of Analgesic Agents
This compound is instrumental in synthesizing non-narcotic analgesic agents. For instance, a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through hydride reduction of related compounds, showed significant analgesic potency in preclinical studies (Epstein et al., 1981).
Stereoselective Syntheses
Stereoselective and scalable syntheses of related compounds, like (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, demonstrate its versatility in producing stereochemically complex molecules (Gan et al., 2013).
Multipurpose Pharmaceutical Product Development
Its derivatives, such as (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, have been synthesized for diverse applications, including as constituents in molecularly complex tripeptides (Garrido et al., 2013).
Optical Activation Studies
Studies on the optical activation of related compounds like 1,6-diazabicyclo-[3.1.0]hexane-5-carboxylic acid enhance our understanding of stereochemistry in drug development (Shustov et al., 1986).
Pyrethroid-Type Intermediate Synthesis
It's also used in synthesizing potential pyrethroid-type intermediates, illustrating its importance in developing insecticidal compounds (Böcskei et al., 1998).
Bioanalysis in Neuroscience
Additionally, derivatives like LY379268, used in neuroscience studies, showcase its utility in bioanalysis and antipsychotic drug evaluation (Benitex et al., 2014).
Conformational Analysis
Conformational analysis of related compounds enhances our understanding of molecular structure in the development of bioactive compounds (Jimeno et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8(2)4-3-9-6(5(4)8)7(10)11;/h4-6,9H,3H2,1-2H3,(H,10,11);1H/t4-,5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFNAAZDBOSSIY-YCLXABBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373205-30-1 | |
| Record name | (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373205301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R2C6VP3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2954011.png)



![3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954017.png)
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2954019.png)

![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)
![N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2954022.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)


![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)